molecular formula C17H17N3O B3002760 1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide CAS No. 1203312-70-2

1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B3002760
CAS No.: 1203312-70-2
M. Wt: 279.343
InChI Key: WTWVGUVSJLRGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide is a compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-N-methylbenzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-4-6-15(12(2)8-11)20-10-19-14-9-13(17(21)18-3)5-7-16(14)20/h4-10H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWVGUVSJLRGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide typically involves the reaction of 2,4-dimethylaniline with N-methyl-1H-benzo[d]imidazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and a base like N-Methylmorpholine (NMM) in a suitable solvent such as dimethylformamide (DMF) . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Comparison with Similar Compounds

1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development .

Biological Activity

1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a 2,4-dimethylphenyl group and a carboxamide functional group. Its structure can be represented as follows:

C16H18N2O\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}

This structure is significant as it influences the compound's interaction with biological targets and its overall activity.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy is often measured in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)Zone of Inhibition (mm)
Compound AE. coli3215
Compound BS. aureus1620
This compoundB. subtilis825

The data suggest that the compound shows promise as an antimicrobial agent, particularly against Gram-positive bacteria.

Antitubercular Activity

The compound has been evaluated for its antitubercular properties. In vitro studies demonstrated that it exhibits inhibitory effects against Mycobacterium tuberculosis (Mtb). The most active derivatives showed IC50 values in the low micromolar range, indicating potent activity.

Table 2: Antitubercular Activity

CompoundIC50 (µM)Selectivity Index
IT102.32>128
IT062.03>128

These findings highlight its potential as a selective inhibitor of Mtb with minimal cytotoxicity towards mammalian cells.

Antiviral Activity

Emerging studies suggest that imidazole derivatives can also exhibit antiviral properties. Specifically, compounds similar to this compound have shown efficacy against viral replication in various assays.

The biological activities of benzimidazole derivatives can be attributed to their ability to interfere with essential biological processes in pathogens:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives act by inhibiting key enzymes involved in microbial metabolism.
  • Disruption of Membrane Integrity : Some compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
  • Targeting Viral Replication : Certain derivatives inhibit viral enzymes critical for replication, thereby reducing viral load.

Case Studies

Several case studies have documented the effectiveness of benzimidazole derivatives in clinical and laboratory settings:

  • Study on Antimicrobial Efficacy : A study conducted by Jain et al. demonstrated that specific benzimidazole derivatives exhibited significant antimicrobial activity against multiple pathogens, supporting their potential use in treating infections.
  • Antitubercular Research : Research published in RSC Advances highlighted the synthesis and testing of various benzimidazole derivatives against Mtb, revealing promising candidates with low toxicity and high selectivity.
  • Antiviral Investigations : A recent review discussed the antiviral potential of imidazole-containing compounds, suggesting that modifications to the structure can enhance efficacy against viruses like HCV and RSV.

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